molecular formula C20H20N2O4S B2666114 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide CAS No. 923227-25-2

3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2666114
CAS No.: 923227-25-2
M. Wt: 384.45
InChI Key: YELSAWBOARPSOS-UHFFFAOYSA-N
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Description

3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide is an organic compound with a complex structure that includes a furan ring, a methylphenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the introduction of the 4-methylphenyl group through a Friedel-Crafts alkylation reaction. The sulfamoylphenyl group is then introduced via a sulfonation reaction. The final step involves the formation of the propanamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-methylphenyl)furan-2-yl]-N-(4-aminophenyl)propanamide: Similar structure but with an amino group instead of a sulfamoyl group.

    3-[5-(4-methylphenyl)furan-2-yl]-N-(4-nitrophenyl)propanamide: Similar structure but with a nitro group instead of a sulfamoyl group.

Uniqueness

3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of the sulfamoyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in applications where these properties are advantageous.

Properties

IUPAC Name

3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14-2-4-15(5-3-14)19-12-8-17(26-19)9-13-20(23)22-16-6-10-18(11-7-16)27(21,24)25/h2-8,10-12H,9,13H2,1H3,(H,22,23)(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELSAWBOARPSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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